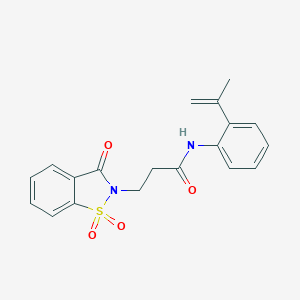![molecular formula C23H24N2O4S B301768 Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301768.png)
Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EEB or Ethyl EEB. It is a thiazolidinone derivative that has been synthesized for its potential use as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of Ethyl EEB is not fully understood. However, it is believed that the compound interacts with specific proteins or enzymes in cells, leading to the activation of fluorescence properties.
Biochemical and Physiological Effects:
Ethyl EEB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in cell culture studies, suggesting that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Ethyl EEB for lab experiments include its strong fluorescence properties, which make it a potential candidate for use as a fluorescent probe for biological imaging. However, the limitations of Ethyl EEB include its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Ethyl EEB. One potential area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl EEB, as well as its potential applications in scientific research. Finally, research is needed to determine the safety and toxicity of Ethyl EEB in vivo, as well as its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Ethyl EEB involves the reaction of 4-amino benzoic acid with ethyl acetoacetate, followed by the addition of 4-ethoxybenzaldehyde and thiourea. The reaction mixture is then refluxed in ethanol to obtain the final product, Ethyl EEB.
Aplicaciones Científicas De Investigación
Ethyl EEB has been studied for its potential applications in scientific research, particularly in the field of fluorescence imaging. It has been shown to exhibit strong fluorescence properties, making it a potential candidate for use as a fluorescent probe for biological imaging.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C23H24N2O4S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-5-[(4-ethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O4S/c1-4-25-21(26)20(15-16-7-13-19(14-8-16)28-5-2)30-23(25)24-18-11-9-17(10-12-18)22(27)29-6-3/h7-15H,4-6H2,1-3H3/b20-15+,24-23? |
Clave InChI |
CODAEGVGPPXDIA-GVFZAWILSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)